molecular formula C17H18ClNO5S B4244747 ETHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE

ETHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE

Cat. No.: B4244747
M. Wt: 383.8 g/mol
InChI Key: NNXRIDDSNVZLQC-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C17H18ClNO5S. It is a benzoate ester derivative that contains a sulfonamide group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic aromatic substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

    Nucleophilic substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate nucleophilic attack on the sulfonamide group.

Major Products Formed

    Nitration: Introduction of a nitro group to the aromatic ring.

    Sulfonation: Introduction of a sulfonic acid group to the aromatic ring.

    Halogenation: Introduction of a halogen atom to the aromatic ring.

Scientific Research Applications

Ethyl 4-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester derivative of benzoic acid, lacking the sulfonamide group.

    METHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE: A similar compound where the ethyl group is replaced with a methyl group.

Uniqueness

Ethyl 4-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}benzoate is unique due to the presence of both the sulfonamide and ester functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(5-chloro-2-ethoxyphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-3-23-15-10-7-13(18)11-16(15)25(21,22)19-14-8-5-12(6-9-14)17(20)24-4-2/h5-11,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXRIDDSNVZLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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